molecular formula C22H25N3O2 B5711071 N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5711071
M. Wt: 363.5 g/mol
InChI Key: NNBFFOQLRDJPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as BODIPY-TMB, is a fluorescent probe used in scientific research for the detection of hydrogen peroxide (H2O2). This compound is a derivative of benzamide and contains an oxadiazole moiety as a fluorescent group.

Mechanism of Action

N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide works by reacting with H2O2 to form a fluorescent product. The reaction involves the oxidation of the oxadiazole moiety, which leads to the formation of a highly fluorescent compound. This reaction is specific for H2O2 and does not occur with other reactive oxygen species (ROS) such as superoxide anion (O2•-) or hydroxyl radical (•OH).
Biochemical and Physiological Effects:
N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has no direct biochemical or physiological effects on cells or tissues. However, it can be used to monitor the levels of H2O2, which is an important signaling molecule involved in various physiological processes such as cell proliferation, apoptosis, and immune response. Elevated levels of H2O2 have been associated with oxidative stress, which can lead to cellular damage and disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide as a fluorescent probe for H2O2 detection include its high selectivity and sensitivity, as well as its compatibility with various biological systems. Additionally, N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is easy to use and does not require any specialized equipment. However, the limitations of this compound include its limited stability and photobleaching, which can affect the accuracy of the measurements.

Future Directions

There are several future directions for the application of N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in scientific research. One potential direction is the development of new fluorescent probes based on N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide for the detection of other ROS and reactive nitrogen species (RNS). Additionally, the use of N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in combination with other imaging techniques such as confocal microscopy and flow cytometry can provide more detailed information about the localization and distribution of H2O2 in cells and tissues. Finally, the development of new methods for the synthesis and modification of N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can lead to the discovery of more potent and selective probes for H2O2 detection.

Synthesis Methods

The synthesis of N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of tert-butyl 3,5-dimethylbenzoate with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of sodium hydride as a base, followed by the addition of hydrochloric acid to obtain the final product.

Scientific Research Applications

N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is used as a fluorescent probe for the detection of H2O2 in various biological systems, including cells, tissues, and organs. This compound is highly selective for H2O2 and has been utilized for the detection of oxidative stress in cells and tissues. Additionally, N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been applied in the diagnosis of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

N-tert-butyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15-11-16(2)13-18(12-15)21(26)25(22(3,4)5)14-19-23-20(24-27-19)17-9-7-6-8-10-17/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBFFOQLRDJPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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